molecular formula C6H12ClNO B8217536 (1S,2S,5R)-rel-3-Azabicyclo[3.1.0]hexan-2-ylmethanol hydrochloride

(1S,2S,5R)-rel-3-Azabicyclo[3.1.0]hexan-2-ylmethanol hydrochloride

Cat. No.: B8217536
M. Wt: 149.62 g/mol
InChI Key: YGLZZVXDLDVFDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,2S,5R)-rel-3-Azabicyclo[310]hexan-2-ylmethanol hydrochloride is a heterocyclic compound that contains a nitrogen atom within its bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S,5R)-rel-3-Azabicyclo[3.1.0]hexan-2-ylmethanol hydrochloride can be achieved through several methods. One common approach involves the intramolecular cyclopropanation of alpha-diazoacetates using Ru (II) catalysis . This method starts with the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate, yielding bromoacetate. The intermediate is then combined with N,N’-Bis(p-toluenesulfonyl) hydrazine to form alpha-diazoacetate, which undergoes intramolecular cyclopropanation to produce the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve catalytic hydrogenation reactions, which require stringent conditions and expensive reagents such as maleic anhydride . These methods are optimized for higher yields and scalability, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(1S,2S,5R)-rel-3-Azabicyclo[3.1.0]hexan-2-ylmethanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the alcohol group to a carbonyl group.

    Reduction: Reduction reactions can be used to convert the compound into its corresponding amine.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Conditions for nucleophilic substitution often involve the use of strong bases like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction produces amines.

Scientific Research Applications

(1S,2S,5R)-rel-3-Azabicyclo[3.1.0]hexan-2-ylmethanol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1S,2S,5R)-rel-3-Azabicyclo[3.1.0]hexan-2-ylmethanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For instance, it may inhibit proteases involved in viral replication, making it a potential antiviral agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,2S,5R)-rel-3-Azabicyclo[3.1.0]hexan-2-ylmethanol hydrochloride is unique due to its specific bicyclic structure and the presence of a hydroxyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

3-azabicyclo[3.1.0]hexan-2-ylmethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c8-3-6-5-1-4(5)2-7-6;/h4-8H,1-3H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGLZZVXDLDVFDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1C(NC2)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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